molecular formula C11H12N2O B11906911 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine

2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine

Cat. No.: B11906911
M. Wt: 188.23 g/mol
InChI Key: OUHITQYQFYIYFH-BQYQJAHWSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine is a heterocyclic compound that features a benzoxazole ring fused with an ethenamine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The benzoxazole moiety is known for its stability and bioactivity, making it a valuable scaffold in drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method includes:

    Condensation Reaction: 2-aminophenol reacts with an aldehyde (such as benzaldehyde) in the presence of an acid catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the benzoxazole ring.

    Alkylation: The resulting benzoxazole is then alkylated with dimethylamine to introduce the ethenamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions, typically under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine is unique due to its specific electronic properties and bioactivity conferred by the benzoxazole ring. This makes it particularly valuable in applications requiring stability and specific interactions with biological targets.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine

InChI

InChI=1S/C11H12N2O/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+

InChI Key

OUHITQYQFYIYFH-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/C1=NC2=CC=CC=C2O1

Canonical SMILES

CN(C)C=CC1=NC2=CC=CC=C2O1

Origin of Product

United States

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